Ethyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-({[(4-TERT-BUTYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: is a complex organic compound with a unique structure that includes a benzothiophene core, a tert-butylphenyl group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[(4-TERT-BUTYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the tert-butylphenyl group, and the addition of various functional groups. Common synthetic routes may include:
Formation of the Benzothiophene Core: This step often involves cyclization reactions using sulfur-containing reagents.
Introduction of the Tert-Butylphenyl Group: This can be achieved through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Addition of Functional Groups: Various functional groups can be introduced through nucleophilic substitution, acylation, or other organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[(4-TERT-BUTYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-({[(4-TERT-BUTYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-({[(4-TERT-BUTYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This can include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Signaling pathways, metabolic pathways, or other biological processes affected by the compound.
Comparison with Similar Compounds
ETHYL 2-({[(4-TERT-BUTYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
ETHYL 2-[(4-TERT-BUTYLPHENYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: A compound with a similar core structure but different functional groups.
ETHYL 2-[(4-TERT-BUTYLPHENYL)THIO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: A compound with a similar core structure but different substituents.
Properties
Molecular Formula |
C23H28N2O3S2 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
ethyl 2-[(4-tert-butylbenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H28N2O3S2/c1-5-28-21(27)18-16-8-6-7-9-17(16)30-20(18)25-22(29)24-19(26)14-10-12-15(13-11-14)23(2,3)4/h10-13H,5-9H2,1-4H3,(H2,24,25,26,29) |
InChI Key |
UPTFSSJRMKXPAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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